molecular formula C12H17ClF3N B2827369 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride CAS No. 1439896-35-1

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride

Cat. No.: B2827369
CAS No.: 1439896-35-1
M. Wt: 267.72
InChI Key: XQUPVLORCGYHIP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (CAS: 1439896-35-1) is a fluorinated organic compound with the molecular formula C₁₂H₁₆F₃N·HCl and a molecular weight of 231.26 g/mol . Its structure features a branched propane backbone substituted with a 3-(trifluoromethyl)phenyl group at the third carbon and two methyl groups at the second carbon, forming a quaternary center. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

The compound’s structural uniqueness lies in its trifluoromethyl group (electron-withdrawing) and dimethyl branching, which may influence lipophilicity, metabolic stability, and receptor-binding interactions. Its SMILES notation is CC(C)(Cc1cccc(c1)C(F)(F)F)CN, and it is commercially available as a high-purity reagent .

Properties

IUPAC Name

2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-11(2,8-16)7-9-4-3-5-10(6-9)12(13,14)15;/h3-6H,7-8,16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUPVLORCGYHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the alkylation of a phenyl ring with a trifluoromethyl group. This step can be achieved using reagents like trifluoromethyl iodide and a suitable base under controlled conditions.

    Amine Introduction: The intermediate is then subjected to a reaction with a suitable amine, such as 2,2-dimethylpropan-1-amine, under conditions that facilitate the formation of the desired amine derivative.

    Hydrochloride Formation: Finally, the amine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating the effects of trifluoromethylated amines on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride with structurally related compounds, focusing on molecular features, applications, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound C₁₂H₁₆F₃N·HCl 231.26 Branched propane backbone with 3-(trifluoromethyl)phenyl and dimethyl groups Building block for drug synthesis; enhanced lipophilicity due to branching
Cinacalcet Hydrochloride (N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine HCl) C₂₂H₂₂F₃N·HCl 393.87 Naphthyl-substituted ethylamine chain; chiral center at R-configuration FDA-approved drug for hyperparathyroidism; calcimimetic agent
3-[3-(Trifluoromethyl)phenyl]propan-1-amine Hydrochloride (Cicalcet Impurity 1) C₁₀H₁₃F₃N·HCl 239.67 Linear propane chain with 3-(trifluoromethyl)phenyl group; no branching Impurity in Cinacalcet synthesis; simpler structure may reduce metabolic stability
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride C₉H₁₀Cl₂F₃N 264.09 Chlorophenyl and trifluoromethyl groups on propane chain Research chemical; halogen substitution may alter receptor selectivity
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine Hydrochloride C₁₂H₁₆F₃N·HCl 231.26 Isomeric trifluoromethylphenyl group (para vs. meta position) Positional isomer; para-substitution may affect steric interactions
(2E)-3-Phenyl-2-propen-1-amine Hydrochloride (Cinnamylamine HCl) C₉H₁₀N·HCl 171.64 Unsaturated propenyl chain with phenyl group Intermediate in alkaloid synthesis; conformational flexibility

Structural and Functional Insights

Branching vs. Linearity :

  • The dimethyl branching in the target compound increases steric hindrance compared to linear analogs like 3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride. This may enhance metabolic stability by shielding the amine group from enzymatic degradation .
  • In contrast, Cinacalcet’s naphthyl-ethyl substituent introduces a bulky aromatic group critical for binding to calcium-sensing receptors (CaSRs) .

Meta substitution may optimize electronic effects for specific interactions, while para substitution could alter molecular symmetry .

Halogen Substitution: Chlorophenyl analogs (e.g., 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl) demonstrate how halogen placement affects polarity and binding affinity.

Salt Form and Solubility :

  • Hydrochloride salts improve aqueous solubility across all compared compounds, facilitating formulation in pharmaceuticals. For example, Cinacalcet’s HCl salt is essential for oral bioavailability .

Biological Activity

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12F3N·HCl
  • Molecular Weight : 203.204 g/mol
  • CAS Number : 104774-87-0

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is structurally related to known psychoactive compounds, suggesting potential effects on serotonin and norepinephrine reuptake inhibition.

Pharmacological Effects

  • Antidepressant Activity :
    • Research indicates that this compound may exhibit antidepressant-like effects by modulating serotonin levels in the brain. It is hypothesized to function similarly to selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression .
  • Neuroprotective Effects :
    • Studies have suggested that compounds with similar structures can provide neuroprotective benefits, potentially reducing neuronal damage in various models of neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntidepressantDemonstrated significant reduction in depressive-like behaviors in rodent models.
NeuroprotectiveShowed potential to protect against oxidative stress-induced neuronal damage.
Anti-inflammatoryInhibited pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory disorders.

Detailed Research Insights

  • Antidepressant Mechanism :
    • A study published in ACS Omega examined the compound's ability to inhibit serotonin reuptake. Results showed a significant increase in serotonin levels in treated subjects compared to controls, supporting its potential as an antidepressant agent .
  • Neuroprotection :
    • Research highlighted in Pharmaceuticals explored the neuroprotective effects of similar compounds against glutamate-induced toxicity in neuronal cell lines. The results indicated that the compound could mitigate cell death and preserve cell viability .
  • Inflammation Modulation :
    • A recent study focused on the anti-inflammatory properties of this compound demonstrated its ability to downregulate TNF-alpha and IL-6 production in macrophages, indicating a promising avenue for treating autoimmune conditions .

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